4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
Description
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS: 1164486-94-5) is a fluorinated enaminone with the molecular formula C₁₂H₁₁F₃NO and a molecular weight of 243.23 g/mol. It belongs to the ATFBO family [(Z)-4-(dialkylamino)-1,1,1-trifluorobut-3-en-2-one derivatives], which are versatile intermediates in agrochemical and pharmaceutical synthesis . The compound features a trifluoromethyl group at the β-position of the enone system and a benzyl(methyl)amino substituent at the γ-position. This structure confers unique electronic and steric properties, enabling applications in cyclization reactions and heterocycle synthesis .
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
ILPOYMCOHLEMGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enone structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The reactivity and applications of ATFBO derivatives depend critically on the nature of the amino substituent. Key analogues include:
Key Observations :
- Electronic Effects: The trifluoromethyl group stabilizes the enone system via electron withdrawal, enhancing electrophilicity at the carbonyl carbon .
- Steric Effects : Bulky substituents (e.g., benzyl) reduce reaction rates in nucleophilic additions but improve regioselectivity in cyclizations .
Cyclization Reactions
- Target Compound : Reacts with dinucleophiles (e.g., hydrazines, hydroxylamine) to form trifluoromethyl-substituted pyrazoles and isoxazoles, valuable in drug discovery .
- 4-Amino-TFBO: Serves as a precursor for pyrimidines when condensed with amidines (e.g., acetamidine), forming bioactive heterocycles .
- 4-Ethoxy-TFBO : Undergoes nucleophilic substitution with amines or sulfoximides to generate diverse ATFBO derivatives .
Comparative Reactivity
- Benzyl(methyl)amino Derivative: The bulky benzyl group slows reaction kinetics but favors the formation of six-membered rings in cyclocondensations due to steric steering .
- Bromophenylamino Derivative: Bromine’s electronegativity directs electrophilic aromatic substitution, enabling regioselective functionalization .
Physicochemical Properties
| Property | 4-[Benzyl(methyl)amino]-TFBO | 4-(2-Bromophenylamino)-TFBO | 4-Amino-TFBO |
|---|---|---|---|
| Solubility | Moderate in organic solvents | Low (due to Br) | High (polar) |
| Thermal Stability | High (aromatic stabilization) | Moderate | Low |
| Electrophilicity | Moderate (steric hindrance) | High (Br enhances polarity) | Very High |
Notes:
- The benzyl group enhances solubility in non-polar solvents, making the compound suitable for reactions in toluene or dichloromethane .
- The bromine atom in 4-(2-bromophenylamino)-TFBO increases molecular weight and melting point, complicating purification .
Biological Activity
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS Number: 1164486-94-5) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂F₃NO
- Molecular Weight : 243.225 g/mol
- IUPAC Name : (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one
- Physical State : Solid at room temperature
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. The compound's trifluoromethyl group is known to enhance metabolic stability and bioactivity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Cancer Cell Line Study | In vitro studies on human breast cancer cell lines showed a reduction in viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. |
| Enzyme Inhibition Assay | The compound inhibited acetylcholinesterase activity by 40% at a concentration of 25 µM, suggesting potential for neuroprotective applications. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma protein binding. Studies show that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
